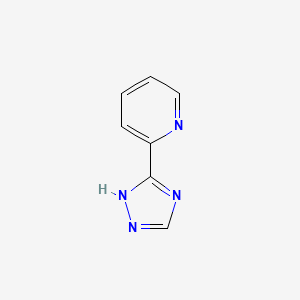

2-(1H-1,2,4-Triazol-3-YL)pyridine

Descripción

Significance of Heterocyclic Scaffolds in Chemical Science

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure. openaccessjournals.com These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties to the molecules. openaccessjournals.comijsrtjournal.com This structural diversity is fundamental to their widespread importance; in fact, over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov The presence of heteroatoms allows for the fine-tuning of properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, which is crucial in fields like medicinal chemistry. nih.gov Consequently, heterocyclic scaffolds are central to the design of new drugs, agrochemicals, and functional materials. openaccessjournals.com

Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a foundational scaffold in chemistry. rsc.org Derivatives of pyridine are ubiquitous, found in natural products like vitamins (niacin, pyridoxine) and alkaloids, and serve as key precursors in the synthesis of pharmaceuticals and agrochemicals. rsc.orgnih.gov The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 7,000 drug molecules due to its ability to improve water solubility and its versatile biological activity. rsc.orgnih.govresearchgate.net Pyridine derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor activities. wisdomlib.org The nitrogen atom in the ring makes the system electron-deficient, influencing its reactivity and allowing it to act as a ligand in organometallic chemistry and catalysis. nih.govresearchgate.net

The 1,2,4-triazole (B32235) is a five-membered heterocyclic ring with three nitrogen atoms. imist.ma This scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives exhibiting a broad spectrum of biological activities. imist.manih.gov These activities include antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. imist.manih.govresearchgate.net The 1,2,4-triazole core is present in numerous clinically approved drugs such as the antifungal agents itraconazole (B105839) and voriconazole, the antiviral ribavirin, and the anticancer drug letrozole. nih.gov The stability of the triazole ring and its capacity to engage in various biological interactions have made it a focus for the development of novel therapeutic agents. nih.gov

The combination of pyridine and triazole moieties into a single molecular framework creates hybrid structures with unique and often enhanced properties. These hybrid systems are of great interest as they can integrate the distinct chemical and biological attributes of each heterocyclic component. nih.govresearchgate.net Such molecules are explored for their potential in developing new antibacterial agents, particularly against resistant strains like MRSA, and for their neurotropic properties. nih.govmdpi.com The triazole ring in these hybrids can form stable complexes with metal ions, making them valuable in coordination chemistry and catalysis, while the pyridine unit contributes to their solubility and biological targeting capabilities. chemimpex.comnih.gov Research into pyridine-triazole hybrids has demonstrated their potential as chemosensors and as components in molecular switches. acs.orgmdpi.com

Historical Context of 2-(1H-1,2,4-Triazol-3-YL)pyridine as a Research Target

While specific historical milestones for this compound itself are not extensively documented in early literature, its emergence as a research target is a logical progression from the long-standing interest in its constituent heterocycles. The chemistry of pyridine was established in the 19th century, with its structure being discovered in the 1860s and 70s. rsc.org Research into fused heterocyclic systems containing both pyridine and triazole rings, such as s-Triazolo[4,3-a]pyridine, dates back to at least the 1960s. acs.org The development of synthetic methodologies for creating functionalized heterocycles, including metal-catalyzed cross-coupling reactions, has greatly facilitated the preparation of complex molecules like this compound. nih.gov The contemporary focus on this compound stems from the modern "molecular hybridization" approach in drug discovery, which seeks to combine known pharmacophores to create new chemical entities with improved or novel activities. nih.gov

Current Research Landscape and Emerging Trends

Current research on this compound and its derivatives is diverse, spanning medicinal chemistry, materials science, and coordination chemistry. chemimpex.com The compound serves as a crucial building block in these fields. chemimpex.com

A significant area of investigation is its use in the synthesis of novel therapeutic agents. For instance, a series of compounds featuring a 3-thio-1,2,4-triazole moiety linked to a pyridine ring has been developed, showing potent and specific inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Some of these analogues demonstrated nanomolar efficacy and were bactericidal against the pathogen during macrophage infection, highlighting a promising path for new tuberculosis treatments. nih.gov

In the realm of coordination chemistry, this compound (abbreviated as Htzp) acts as a bidentate anionic ligand to form complexes with various transition metals. researchgate.net Research has detailed the synthesis and characterization of its complexes with Cobalt(II), Cadmium(II), and Rhodium(III). researchgate.net These studies reveal interesting structural and photophysical properties. For example, the fluorescence of the Htzp ligand is quenched upon complexation with Co(II), suggesting its potential application as a fluorescent sensor for detecting Co(II) ions in aqueous solutions. researchgate.net

Furthermore, the compound is utilized in agricultural chemistry as a component in the development of fungicides and herbicides and in materials science for synthesizing advanced polymers and coatings with enhanced durability. chemimpex.com The emerging trend is to leverage this versatile scaffold to create multifunctional molecules, such as hybrid compounds with enhanced biological activity or materials with tailored properties. researchgate.netnih.gov

Research Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23195-62-2 | sigmaaldrich.com |

| Molecular Formula | C₇H₆N₄ | sigmaaldrich.comnih.gov |

| Molecular Weight | 146.15 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White to light yellow powder or crystals | sigmaaldrich.comlabscoop.com |

| Melting Point | 157-162 °C | sigmaaldrich.com |

| InChI Key | PVMLJDLTWMGZAH-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Summary of Research on Metal Complexes with this compound (Htzp)

| Complex | Generic Structure | Coordination Geometry | Key Finding | Source |

| Cobalt(II) Complex | [Co(tzp)₂]∙1.5H₂O | Tetragonal | Fluorescence quenching of the ligand upon complexation. | researchgate.net |

| Cadmium(II) Complex | [Cd(tzp)₂] | Tetragonal | Formation of a stable neutral mononuclear complex. | researchgate.net |

| Rhodium(III) Complex | [Rh(tzp)₃]∙H₂O | Octahedral (weak tetragonal distortion) | Synthesis of a six-coordinate complex from a 3:1 ligand-to-metal ratio. | researchgate.net |

Table 3: Antitubercular Activity of Representative 3-Thio-1,2,4-triazolyl Pyridine Derivatives

| Compound Type | Target Organism | Activity Range | Key Finding | Source |

| 3-thio-1,2,4-triazole series | Mycobacterium tuberculosis (Mtb) | Low micromolar to nanomolar | Specific inhibition of Mtb growth with no cytotoxicity in mammalian cells. | nih.gov |

| Aromatic nitro-1,2,4-triazolyl pyridines | Mycobacterium tuberculosis (Mtb) | Nanomolar | Activity is dependent on F₄₂₀-dependent Ddn nitroreductase activation. | nih.gov |

| Non-nitro analogues | Mycobacterium tuberculosis (Mtb) | - | Circumvented the F₄₂₀-dependent resistance mechanism. | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMLJDLTWMGZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447550 | |

| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-62-2 | |

| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 1h 1,2,4 Triazol 3 Yl Pyridine and Its Derivatives

Established Synthetic Pathways for the Core Structure

The construction of the 2-(1H-1,2,4-triazol-3-yl)pyridine core is predominantly achieved through multi-step reaction sequences that involve the strategic formation of the triazole ring from a pyridine-based precursor.

Multi-step Reaction Sequences for Pyridine-Triazole Hybrid Formation

A prevalent strategy for the synthesis of pyridine-triazole hybrids involves the initial preparation of a pyridine-containing intermediate, which is subsequently cyclized to form the triazole ring. One such established pathway commences with a commercially available pyridine (B92270) derivative, such as a nicotinic acid ester, which is converted to the corresponding hydrazide. This hydrazide then serves as a key building block for the triazole ring formation.

For instance, a series of 1,2,4-triazolyl pyridines have been synthesized starting from methyl-5-bromonicotinate. organic-chemistry.org This precursor is first converted to the corresponding hydrazide in a two-step process. organic-chemistry.org The resulting hydrazide is then reacted with various isothiocyanates to yield 1,4-disubstituted thiosemicarbazides. organic-chemistry.org These intermediates undergo intramolecular cyclization upon treatment with a base, such as aqueous sodium hydroxide, to furnish the 1,2,4-triazole-3-thione core. organic-chemistry.org Subsequent alkylation of the thione with different alkyl or benzyl (B1604629) halides provides the final 3-thio-1,2,4-triazole-substituted pyridine derivatives. organic-chemistry.org

Another notable multi-step synthesis involves the reaction of nicotinohydrazide with carbon disulfide in the presence of a base to form a potassium-3-pyridyl-dithiocarbazate intermediate. researchgate.net This intermediate is then cyclized with ammonia (B1221849) solution to yield a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid. researchgate.net This mercapto derivative can be further functionalized by reacting it with various substituted benzyl derivatives to produce a library of 3-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)pyridine compounds. researchgate.net

Precursor Chemistry and Intermediate Compounds in Synthesis

The successful synthesis of this compound and its analogs is critically dependent on the careful selection and preparation of precursor molecules and the isolation or in situ generation of key intermediates.

Key Precursors:

Pyridine Carboxylic Acid Derivatives: Picolinic acid, nicotinic acid, and their corresponding esters and hydrazides are fundamental starting materials. For example, 2-aminopyridines can be used to prepare researchgate.netdoi.orgnih.govtriazolo[1,5-a]pyridines through cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.org

Picolinonitrile: This compound can serve as a precursor for the synthesis of the target molecule.

2-Hydrazinopyridine (B147025): This precursor is utilized in one-pot syntheses with aromatic aldehydes to form researchgate.netdoi.orgnih.govtriazolo[4,3-a]pyridines. rsc.org

Key Intermediates:

Pyridine-yl-hydrazides (e.g., Picolinohydrazide, Nicotinohydrazide): These are crucial intermediates formed from the corresponding esters, which then react to form the triazole ring. organic-chemistry.org

Thiosemicarbazides: Formed from the reaction of hydrazides with isothiocyanates, these are precursors to triazole-thiones. organic-chemistry.org

N-(Pyridin-2-yl)benzimidamides: These intermediates can undergo PIFA-mediated intramolecular annulation to form 1,2,4-triazolo[1,5-a]pyridines. organic-chemistry.org

Potassium-3-pyridyl-dithiocarbazate: An intermediate in the synthesis of mercapto-substituted pyridine-triazole hybrids. researchgate.net

The table below summarizes some of the key precursors and the resulting pyridine-triazole derivatives.

| Precursor | Reagents | Intermediate | Final Product Type |

| Methyl-5-bromonicotinate | 1. Hydrazine hydrate2. Substituted isothiocyanates3. Alkyl/benzyl halides | 5-Bromonicotinohydrazide, 1,4-Disubstituted thiosemicarbazide (B42300) | 3-Thio-1,2,4-triazole-substituted pyridines |

| Nicotinohydrazide | 1. Carbon disulfide, KOH2. Ammonia solution3. Substituted benzyl derivatives | Potassium-3-pyridyl-dithiocarbazate, 5-Mercapto-1,2,4-triazole-pyridine | 3-(5-(Benzylthio)-4H-1,2,4-triazol-3-yl)pyridines |

| 2-Aminopyridine | Trifluoroacetic anhydride | N-(Pyrid-2-yl)formamidoxime | researchgate.netdoi.orgnih.govTriazolo[1,5-a]pyridines |

| 2-Hydrazinopyridine | Substituted aromatic aldehydes | Hydrazone | researchgate.netdoi.orgnih.govTriazolo[4,3-a]pyridines |

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental footprint, advanced synthetic methodologies have been developed for the construction of pyridine-triazole hybrids.

Click Chemistry Methodologies for Triazole-Pyridine Hybridization

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazole-pyridine hybrids. organic-chemistry.orgnih.gov This reaction is highly regioselective, proceeds under mild conditions, and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov

In a typical CuAAC approach, a pyridine derivative functionalized with a terminal alkyne is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted triazole isomer. nih.gov For instance, the synthesis of bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit has been achieved through a click reaction between propargylated pyridine derivatives and azido (B1232118) derivatives. mdpi.com The use of pyridinyl-triazole ligand systems has been shown to produce highly efficient catalysts for CuAAC reactions, allowing for low catalyst loadings and short reaction times at ambient temperature. researchgate.net

The synthesis of 1,2,3-triazolyl-pyridine ligands themselves can be achieved via click chemistry, which are then used to form metal complexes for applications such as in dye-sensitized solar cells. researchgate.net This highlights the versatility of the click chemistry approach in creating complex molecular architectures based on the pyridine-triazole scaffold.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been increasingly utilized to accelerate the synthesis of heterocyclic compounds, including pyridine-triazole derivatives. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.

A notable example is the microwave-assisted synthesis of researchgate.netdoi.orgnih.govtriazolo[4,3-a]pyridines. One efficient method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation. organic-chemistry.org Furthermore, the synthesis of various diazoles bearing indole (B1671886) moieties, including researchgate.netdoi.orgnih.govtriazoles, has been successfully carried out using microwave-assisted cyclization of thiosemicarbazide precursors. nih.gov

Research has also demonstrated the development of novel, green, and efficient microwave-assisted one-pot, multi-component reactions for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat reaction conditions, showcasing the potential for high-yield, environmentally friendly production. nih.gov

The table below presents a comparison of conventional and microwave-assisted synthesis for a selection of triazole-pyridine hybrids.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of researchgate.netdoi.orgnih.govtriazolo[4,3-a]pyridines | Conventional heating, longer reaction times | Acetic acid, reduced reaction time | organic-chemistry.org |

| Synthesis of researchgate.netdoi.orgnih.govtriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazoles | Conventional heating | Shorter reaction times, improved yields | nih.gov |

| Synthesis of 1,2,3-triazolyl-pyridine hybrids | Conventional heating, organic solvents | Water-mediated or solvent-free, shorter reaction times (10-18 mins), high yields (88-90%) | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine-triazole hybrids to minimize environmental impact. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.

A significant advancement is the development of water-mediated microwave-assisted synthesis of 1,2,3-triazolyl-pyridine hybrids. researchgate.net This one-pot, three-component eco-friendly protocol provides excellent yields and can also be performed under solvent-free microwave conditions. researchgate.net The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and readily available nature.

Furthermore, metal-free and environmentally benign strategies have been developed for the synthesis of N-fused 1,2,4-triazoles. For example, an I2-mediated oxidative C-N and N-S bond formation in water has been reported for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles from isothiocyanates. organic-chemistry.org Additionally, electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a route to 3-amino- researchgate.netdoi.orgnih.gov-triazolo pyridines without the need for transition metals or external oxidants. organic-chemistry.org The development of reusable catalysts, such as copper-aluminum hydrotalcite, for azide-alkyne cycloaddition reactions also contributes to greener synthetic processes. doi.org

Functionalization and Derivatization Strategies

The structural framework of this compound, a compound with the chemical formula C₇H₆N₄, offers numerous possibilities for chemical modification. chemimpex.comcymitquimica.comnih.govcalpaclab.comsigmaaldrich.com These modifications are crucial for developing new derivatives with specific biological activities and for their use as building blocks in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The functionalization strategies primarily target the two main components of the molecule: the triazole ring and the pyridine moiety.

The 1,2,4-triazole (B32235) ring is a key functional group that can be modified to create a variety of derivatives. The most common strategies involve N-alkylation and N-arylation of the triazole ring.

N-Alkylation: This process involves the addition of an alkyl group to one of the nitrogen atoms in the triazole ring. This can be achieved through various methods, including reactions with alkyl halides or the use of metal-free desulfonylative alkylation. beilstein-journals.org The regioselectivity of N-alkylation, determining which nitrogen atom is alkylated, can be influenced by the reaction conditions. For instance, direct N-alkylation can sometimes lead to poor selectivity between the N1 and N2 positions of the triazole ring. beilstein-journals.org However, metal-free approaches have been developed that offer high regioselectivity for N1-alkylation. beilstein-journals.org

N-Arylation: This strategy involves the introduction of an aryl group to the triazole ring. Copper-catalyzed N-arylation reactions are a common method for this purpose. acs.org These reactions can be performed with a variety of arylating agents, including aryl halides and aryl boronic acids. acs.orgorganic-chemistry.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the arylation process. acs.org

Other Modifications: Beyond N-alkylation and N-arylation, other modifications of the triazole ring are possible. These include the introduction of substituents at the C5 position of the triazole ring, although this often requires the synthesis of a pre-functionalized triazole precursor. Additionally, the triazole ring can be involved in the formation of fused heterocyclic systems, such as in the synthesis of 1,2,4-triazolo[1,5-a]pyridines. researchgate.netorganic-chemistry.org

The pyridine ring of this compound can also be functionalized to create a diverse range of derivatives. The primary strategies for modifying the pyridine moiety include cross-coupling reactions and direct arylation.

Cross-Coupling Reactions: These reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of modifying the pyridine moiety, cross-coupling reactions are often used to introduce new substituents onto the pyridine ring. nih.govnih.govyoutube.com For these reactions to be feasible, a leaving group, such as a halogen, is typically required on the pyridine ring. nih.gov Once a halogenated pyridine derivative is obtained, it can be used in various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to introduce a wide array of functional groups. nih.govyoutube.comresearchgate.net

Direct Arylation: This method offers an alternative to traditional cross-coupling reactions by directly forming a bond between a carbon atom on the pyridine ring and an aryl group. acs.org This approach can be advantageous as it avoids the need for pre-functionalizing the pyridine ring with a leaving group. For example, direct arylation of pyridine N-oxides has been shown to be an effective method for synthesizing 2-arylpyridines with high regioselectivity. acs.org

Introduction of Pyridinium (B92312) Salts: To enhance properties like water solubility, pyridinium moieties can be introduced. This is achieved by reacting a suitable derivative, for instance one containing a hydroxyl group, with pyridine, leading to the formation of a pyridinium salt. mdpi.com

The incorporation of sulfonamide, thioether, and glycosyl groups into the this compound scaffold can significantly alter the properties of the resulting derivatives, often enhancing their biological activity.

Sulfonamide Moieties: Sulfonamide groups can be introduced by reacting an amino-functionalized derivative of this compound with a sulfonyl chloride. nih.govnih.gov This reaction is typically carried out in the presence of a base. The resulting sulfonamide derivatives have been explored for various applications, including their potential as anticancer agents. nih.gov

Thioether Moieties: Thioether linkages can be formed by reacting a thiol-containing derivative with an appropriate electrophile or by reacting a halo-functionalized derivative with a thiol. nih.govzsmu.edu.ua The synthesis of 3-thio-1,2,4-triazole derivatives has been a focus of research, particularly in the development of new antibacterial agents. nih.govnih.gov

Glycosyl Moieties: The introduction of glycosyl groups can lead to the formation of glycosides, which are of interest for their potential biological activities. researchgate.net The synthesis of C-glycosyl triazole derivatives has been reported, with these compounds showing promise as enzyme inhibitors. researchgate.net The synthesis often involves the cyclization of a glycosyl acylthiosemicarbazide precursor. researchgate.net

Optimization of Synthetic Yields and Selectivity

Optimizing the yield and selectivity of synthetic reactions is a critical aspect of preparing this compound and its derivatives efficiently and cost-effectively. nih.gov

Key factors that can be optimized include:

Catalyst and Ligand Selection: In metal-catalyzed reactions, such as cross-couplings and N-arylations, the choice of catalyst and ligand is crucial. acs.orgnih.gov For instance, in copper-catalyzed N-arylation of triazoles, the use of specific diamine ligands has been shown to be effective. acs.org Similarly, in palladium-catalyzed cross-coupling reactions, the ligand can significantly influence the outcome of the reaction. nih.gov

Reaction Conditions: Temperature, solvent, and the choice of base can all have a profound impact on reaction yields and selectivity. acs.orgnih.gov For example, in the direct arylation of pyridine N-oxides, potassium carbonate was identified as the optimal base and toluene (B28343) as the ideal solvent. acs.org Microwave irradiation has also been employed to improve reaction times and yields in some synthetic procedures. nih.govorganic-chemistry.org

Regioselectivity Control: In reactions where multiple isomers can be formed, controlling the regioselectivity is paramount. For N-alkylation of the triazole ring, the choice of reaction conditions can influence the ratio of N1 to N2 isomers. beilstein-journals.org Similarly, in the functionalization of dihalo-substituted pyridines, the reaction conditions can be tuned to achieve selective substitution at a specific position. researchgate.net

Multi-component Reactions: The use of multi-component reactions, where several starting materials are combined in a single step to form a complex product, can be an efficient strategy for synthesizing derivatives of this compound. nih.govresearchgate.net Optimization of these reactions involves carefully controlling the stoichiometry of the reactants and the reaction conditions to maximize the yield of the desired product. nih.govresearchgate.net

Table 1. Examples of Functionalization Reactions and Yields

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Arylation | Pyrrole-2-carboxaldehyde | Iodobenzene, K₃PO₄, CuI, Ligand 2, Toluene | 1-Phenylpyrrole-2-carboxaldehyde | 85 | acs.org |

| Direct Arylation | Pyridine N-oxide | 4-Bromotoluene, Pd(OAc)₂, P(tBu)₃·HBF₄, K₂CO₃, Toluene, 110 °C | 2-(p-Tolyl)pyridine N-oxide | 91 | acs.org |

| Sulfonamide Synthesis | Sulfapyridine | Cyanuric chloride, Acetone, 0-5 °C | 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide | 95.2 | nih.gov |

| Thioether Synthesis | Hydrazide 54 | Various isothiocyanates, Ethanol, reflux | 1,2,4-Triazole-3-thione intermediates | Not specified | nih.gov |

| Glycosyl Triazole Synthesis | Glycosyl isothiocyanate 3 | Hydrazides 4a-l, Acetonitrile, reflux; then 3 N NaOH, reflux | C2-glycosyl triazole derivatives 6a-l | High | researchgate.net |

| Pyrazolin-N-thioamide Synthesis | Chalcones 3a,b | Thiosemicarbazide, NaOH, Ethanol | Pyrazolin-N-thioamides 4a,b | Not specified | nih.gov |

Table 2. Optimization of Reaction Conditions

| Reaction | Parameter Optimized | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Direct Arylation of Pyridine N-oxide | Base and Solvent | K₂CO₃ in Toluene | Optimal yield and regioselectivity | acs.org |

| GBB Multicomponent Reaction | Reaction Method | Microwave irradiation (80 °C, 2 min) | Improved reaction time | nih.gov |

| Synthesis of nih.govnih.govacs.orgtriazolo[4,3-a]pyridines | Dehydration | Acetic acid, microwave irradiation | Efficient cyclization | organic-chemistry.org |

| Synthesis of 1,2,3-Triazolyl-Pyridine Hybrids | Reaction Medium | Water-mediated, microwave-assisted | Eco-friendly, excellent yield | researchgate.net |

Coordination Chemistry and Metallosupramolecular Assemblies of 2 1h 1,2,4 Triazol 3 Yl Pyridine

Ligand Characterization and Coordination Modes

The coordination behavior of 2-(1H-1,2,4-triazol-3-yl)pyridine is defined by its ability to act as a versatile ligand, capable of forming strong and stable bonds with metal centers. The specific mode of coordination can be influenced by factors such as the metal ion, the reaction conditions, and the presence of other coordinating species.

Bidentate Anionic Ligand Behavior of this compound (Htzp)

Experimental studies have demonstrated that this compound can function as a bidentate anionic ligand. researchgate.net In this capacity, the molecule deprotonates, and the resulting anion, tzp⁻, coordinates to a metal ion through two of its nitrogen atoms. This chelation results in the formation of stable, neutral mononuclear complexes. researchgate.netresearchgate.net For instance, in complexes with cobalt(II) and cadmium(II), Htzp acts as a bidentate anionic ligand, leading to the formation of [Co(tzp)₂]·1.5H₂O and [Cd(tzp)₂] respectively. researchgate.net

Versatile Coordination Potential of the Triazolyl and Pyridyl Nitrogens

The coordination versatility of Htzp stems from the presence of multiple nitrogen atoms within its structure, specifically within the triazole and pyridine (B92270) rings. chemimpex.comresearchgate.net This allows for a range of coordination modes and facilitates the construction of diverse supramolecular architectures. researchgate.net The triazole ring, in particular, contributes to the formation of stable metal complexes. chemimpex.com Coordination can occur through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the triazole ring, creating a chelate ring that enhances the stability of the resulting complex. researchgate.netacs.org This dual coordination ability makes this compound a valuable ligand in the design of coordination compounds with specific geometries and properties.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound has been achieved through various synthetic routes, leading to a range of coordination compounds with interesting structural and physical properties.

Mononuclear Coordination Compounds

Mononuclear complexes of Htzp are a significant area of research, with studies focusing on their synthesis, structure, and properties. researchgate.netresearchgate.net These compounds are typically prepared by reacting Htzp with the corresponding transition metal salts in a suitable solvent system. researchgate.netresearchgate.net

Neutral mononuclear complexes of cobalt(II) with Htzp have been synthesized and characterized. researchgate.netresearchgate.net The complex, with the general formula [Co(tzp)₂], is formed by reacting Htzp with cobalt(II) chloride in a 2:1 molar ratio in a water-ethanol solution. researchgate.net Characterization of the resulting crystalline complex, [Co(tzp)₂]·1.5H₂O, has been carried out using a variety of analytical techniques. researchgate.net

Magnetic and molar conductivity measurements, elemental analysis, FT-IR and mass spectroscopy, thermal analysis, and UV-Vis spectroscopy have been employed to elucidate the structure and properties of the Co(II) complex. researchgate.net Experimental data suggests that the [Co(tzp)₂]·1.5H₂O complex exhibits tetragonal coordination. researchgate.net However, other interpretations of the data suggest a tetrahedral geometry for the Co(II) complex. researchgate.net

Table 1: Research Findings for Co(II) Complex with Htzp

| Property | Finding | Source |

|---|---|---|

| Formula | [Co(tzp)₂]·1.5H₂O | researchgate.net |

| Coordination Geometry | Tetragonal or Tetrahedral | researchgate.net |

| Synthesis | Reaction of Htzp and CoCl₂ (2:1 molar ratio) in H₂O–EtOH | researchgate.net |

Similar to the cobalt(II) complexes, mononuclear cadmium(II) complexes with Htzp have been synthesized and studied. researchgate.netresearchgate.net The neutral complex [Cd(tzp)₂] is prepared by reacting Htzp with cadmium(II) chloride in a 2:1 molar ratio. researchgate.net The resulting complex has been characterized using the same comprehensive suite of analytical techniques as the Co(II) complex. researchgate.net

The experimental evidence points towards a tetragonal coordination environment for the [Cd(tzp)₂] complex. researchgate.net As with the Co(II) complex, some interpretations of the spectroscopic data suggest a tetrahedral geometry for the Cd(II) complex. researchgate.net

Table 2: Research Findings for Cd(II) Complex with Htzp

| Property | Finding | Source |

|---|---|---|

| Formula | [Cd(tzp)₂] | researchgate.net |

| Coordination Geometry | Tetragonal or Tetrahedral | researchgate.net |

| Synthesis | Reaction of Htzp and CdCl₂ (2:1 molar ratio) in H₂O–EtOH | researchgate.net |

Rh(III) Complexes

The coordination of this compound with rhodium(III) has been shown to yield stable, six-coordinate octahedral complexes. In these structures, the ligand typically acts as a bidentate, anionic chelator after deprotonation of the triazole N-H proton.

A notable example is the neutral mononuclear complex [Rh(tzp)3]·H2O, synthesized from the reaction of RhCl3 and Hpt in a 1:3 molar ratio. eemj.euresearchgate.net Spectroscopic and analytical data indicate that three deprotonated ligands (tzp⁻) coordinate to the Rh(III) center, resulting in a six-coordinate octahedral geometry. eemj.euresearchgate.net Further investigation revealed that this complex undergoes a slight tetragonal distortion. eemj.euresearchgate.net The coordination involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring.

Studies on related pyridyl-1,2,3-triazole ligands with Rh(III) have also demonstrated various coordination modes. For instance, depending on the reaction conditions, reactions can yield cationic complexes where the metal coordinates through the pyridine nitrogen and the N2 of the triazole ring, or complexes where C-H activation of the triazole ring occurs. acs.org

Other 3d-Transition Metal Complexes (Mn, Fe, Ni, Zn, Cu)

The ligand this compound (Hpt) readily forms complexes with a range of first-row (3d) transition metals, leading to both discrete mononuclear species and coordination polymers. The resulting structures are influenced by the metal ion, the counter-anion, and the reaction stoichiometry.

Homoleptic, one-dimensional coordination polymers with the general formula 1∞[M(pt)2] have been synthesized for divalent Mn, Co, Ni, Cu, and Zn. rsc.org In these polymers, the deprotonated ligand (pt⁻) acts as a bridging ligand, linking the metal centers.

In addition to polymers, discrete mononuclear complexes of the type [MX2(Hpt)2] have been isolated, where M = Mn(II), Fe(II), Co(II), and Zn(II), and X is a halide (e.g., Cl⁻, Br⁻). rsc.org In these cases, the Hpt ligand coordinates in its neutral form as a bidentate chelator. For example, the reaction with FeCl2 yields [FeCl2(Hpt)2]. rsc.org The coordination chemistry of a related 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione ligand with Mn(II), Fe(II), and Ni(II) has also been explored, revealing that the NH group of the triazole ring does not participate in binding to the metal ions. nih.gov

Copper complexes with related pyridyl-1,2,3-triazole ligands have been investigated as potential molecular switches, exploiting the different coordination preferences of Cu(I) and Cu(II). nih.gov

| Compound Formula | Metal Ion | Ligand Form | Structural Type | Reference |

|---|---|---|---|---|

| [Rh(tzp)3]·H2O | Rh(III) | Deprotonated (tzp⁻) | Mononuclear Octahedral | eemj.euresearchgate.net |

| 1∞[Mn(pt)2] | Mn(II) | Deprotonated (pt⁻) | 1D Coordination Polymer | rsc.org |

| [FeCl2(Hpt)2] | Fe(II) | Neutral (Hpt) | Mononuclear | rsc.org |

| 1∞[Ni(pt)2] | Ni(II) | Deprotonated (pt⁻) | 1D Coordination Polymer | rsc.org |

| 1∞[Cu(pt)2] | Cu(II) | Deprotonated (pt⁻) | 1D Coordination Polymer | rsc.org |

| 1∞[Zn(pt)2] | Zn(II) | Deprotonated (pt⁻) | 1D Coordination Polymer | rsc.org |

Ag(I) and Fe(II) Complexes with Related Ligands

The structural diversity of coordination compounds involving triazole-containing ligands extends to metals beyond the first transition series, such as silver(I), and includes further examples with iron(II).

Supramolecular coordination polymers featuring Ag(I) ions have been constructed using multidentate N-donor ligands that incorporate the 1,2,4-triazole (B32235) unit. bohrium.com These assemblies are often stabilized by a combination of coordination bonds and weaker interactions like hydrogen bonding and π–π stacking, leading to complex two- and three-dimensional networks. bohrium.com

For iron(II), in addition to the previously mentioned mononuclear complex [FeCl2(Hpt)2], rsc.org research into related ligands has yielded interesting results. For example, a two-dimensional coordination polymer, [Fe(NCBH3)2(tppe)]n (where tppe is a pyridyl-containing ligand), forms a 3D supramolecular structure through interlayer dihydrogen bonds and exhibits guest-dependent spin-crossover behavior. bohrium.com Studies on dichlorobis(ligand)metal(II) complexes with the substituted ligand 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine have also included the iron(II) analogue. researchgate.netmmu.ac.uk

Polynuclear and Supramolecular Coordination Polymers

A significant feature of the coordination chemistry of this compound and its derivatives is the formation of extended polynuclear and supramolecular structures. The ability of the triazole ring to bridge metal centers is a key factor in the construction of these coordination polymers.

As mentioned, homoleptic one-dimensional (1D) coordination polymers, 1∞[M(pt)2], are formed with a range of divalent 3d transition metals (Mn, Co, Ni, Cu, Zn) and cadmium. rsc.org In these chain-like structures, the deprotonated pyridyl-triazolate ligand bridges two metal ions, propagating the polymer.

Furthermore, the use of multidentate ligands containing 1,2,4-triazole moieties has led to the synthesis of Ag(I)-based supramolecular coordination polymers. bohrium.com These structures are often intricate, with the final architecture directed not only by the primary coordination bonds but also significantly influenced by weaker, non-covalent interactions such as hydrogen bonds and π–π interactions, which help to organize the polymer chains into higher-dimensional networks. bohrium.com

Influence of Ligand Substitution on Coordination Geometry and Electronic Properties

Modifying the core this compound ligand by introducing substituents allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. These modifications can influence coordination geometry, spectroscopic characteristics, and electrochemical behavior.

A systematic study of a series of complexes with the formula [M(L2)2Cl2], where L2 is the substituted ligand 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine and M = Mn, Fe, Co, Ni, Cu, and Zn, has provided insight into these effects. researchgate.netmmu.ac.uk The coordination of the ligand to the different metal ions causes shifts in the IR, UV-Vis, and (for diamagnetic complexes) NMR spectral peaks, demonstrating the influence of both the ligand and the specific metal on the electronic structure of the complex. researchgate.netmmu.ac.uk

In complexes of ruthenium(II) with related 2-(1H-1,2,3-triazol-4-yl)-pyridine ligands, the photophysical and electrochemical properties were found to be strongly dependent on the number of triazolyl-pyridine ligands attached to the metal center. nih.gov Similarly, for rhenium(I) carbonyl complexes with a series of electronically tuned pyridyl-1,2,3-triazole ligands, substitution on the triazole ring was shown to alter the nature of the metal-to-ligand charge transfer (MLCT) transitions. acs.org For instance, a nitro-substituent redirects the MLCT transition to the triazole moiety, a finding supported by resonance Raman studies. acs.org

Substitution can also directly impact the solid-state structure. In the crystal structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, the dihedral angles between the triazole rings and the central pyridine ring are 66.4(1)° and 74.6(1)°. nih.gov

Structural Elucidation of Metal Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline materials, and it has been instrumental in characterizing the metal complexes of this compound and its derivatives. This technique provides detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

The structures of numerous complexes have been confirmed through this method. For example, the octahedral coordination environment of the [Rh(tzp)3]·H2O complex was elucidated by X-ray diffraction. eemj.eu It has also been used to characterize the one-dimensional polymeric structures of 1∞[M(pt)2] (M = Mn–Zn, Cd) and various discrete [MX2(Hpt)2] complexes. rsc.org

Detailed structural data, including precise bond lengths and angles, have been reported for complexes such as [Ni(L2)2Cl2] and [Zn(L2)2Cl2], where L2 is the substituted ligand 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine. researchgate.netmmu.ac.uk These studies provide concrete evidence of the coordination modes and the geometric arrangements of the ligands around the metal centers. The crystal structures of related substituted ligands and their salts, such as 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, have also been determined, revealing key structural parameters like the dihedral angles between the heterocyclic rings. nih.gov

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Ni(L2)2Cl2] | Monoclinic | P21/n | Distorted octahedral Ni(II) center | researchgate.netmmu.ac.uk |

| [Zn(L2)2Cl2] | Monoclinic | P21/n | Distorted octahedral Zn(II) center | researchgate.netmmu.ac.uk |

| 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine | Not specified | Not specified | Dihedral angles between triazole and pyridine rings are 66.4(1)° and 74.6(1)° | nih.gov |

| C13H17N72+·I-·I3- | Monoclinic | C2/m | Dication lies across a crystallographic mirror plane | nih.gov |

Spectroscopic Signatures of Coordination Events (FT-IR, UV-Vis, NMR)

The coordination of this compound (Hpt) to metal centers induces significant and characteristic changes in its spectroscopic signatures, providing valuable insights into the binding mode and the electronic structure of the resulting complexes. These changes are readily observable using Fourier-transform infrared (FT-IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.nettuiasi.roresearchgate.netnih.gov

FT-IR Spectroscopy:

Upon complexation, the infrared spectrum of Hpt exhibits noticeable shifts in the vibrational frequencies of the pyridine and triazole rings. The ν(NH) stretching vibration of the triazole ring, typically observed between 3082 cm⁻¹ and 3151 cm⁻¹, is a key indicator of coordination. tuiasi.ro The broad and structured nature of the N-H stretching band in the free ligand, which can be attributed to intermolecular hydrogen bonding, often changes upon deprotonation and coordination to a metal ion. tuiasi.ro

Vibrational modes associated with the pyridine ring, such as the ν(CH) stretching vibrations found around 2936 and 2866 cm⁻¹, and the triazole ν(CH) vibration near 2801 cm⁻¹, also experience shifts. tuiasi.ro The coordination of the pyridine nitrogen to a metal center typically results in a shift of the ring breathing and other skeletal vibrations to higher frequencies. acs.org The disappearance or significant shift of the N-H band of the triazole ring upon complex formation suggests the deprotonation of the ligand and its coordination as an anionic ligand. researchgate.net

UV-Vis Spectroscopy:

The electronic absorption spectra of metal complexes of this compound provide information about the electronic transitions within the ligand and the metal-ligand system. The free ligand typically displays intense absorption bands in the UV region, which are assigned to π→π* transitions within the pyridine and triazole rings. researchgate.netacs.org

The diffuse reflectance absorption spectra (DRS) of solid-state complexes can also reveal details about the coordination environment. For example, the DRS of a Co(II) complex with Hpt indicated a tetragonal coordination geometry. researchgate.net

NMR Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. The coordination of Hpt to a metal ion leads to significant changes in the chemical shifts of the protons on both the pyridine and triazole rings.

For example, in complexes of a related pyridyl-triazole ligand with Rh(III), the proton signal of the triazole ring experiences a strong downfield shift, which is indicative of coordination of the triazole nitrogen. acs.org Similarly, the proton signals of the pyridine ring are also affected by the coordination to the metal center. In some instances, the coordination can be confirmed by the disappearance of the signal corresponding to the protonated C-H bond of the triazole ring upon metallation. acs.org The specific changes in the ¹H and ¹³C NMR spectra provide detailed information about which nitrogen atoms of the ligand are involved in the coordination. acs.orgfigshare.com

The table below summarizes the key spectroscopic changes observed upon coordination of this compound and related ligands.

| Spectroscopic Technique | Observed Changes Upon Coordination | References |

| FT-IR | Shift in ν(NH) and ν(CH) stretching vibrations of triazole and pyridine rings. Disappearance of N-H band upon deprotonation. | researchgate.nettuiasi.roacs.org |

| UV-Vis | Shift of intraligand π→π* transitions. Appearance of new Metal-to-Ligand Charge Transfer (MLCT) bands. | researchgate.netacs.org |

| NMR | Downfield shifts of triazole and pyridine proton signals. Disappearance of specific proton signals upon metallation. | acs.org |

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes containing this compound are crucial aspects that determine their potential applications. These properties are investigated through various techniques, including thermal analysis and photophysical studies.

Thermal Stability of Coordinative Compounds

Thermogravimetric analysis (TGA) is commonly employed to assess the thermal stability of coordination compounds derived from this compound. The decomposition of these complexes typically occurs in multiple stages. researchgate.net

The initial weight loss observed at lower temperatures often corresponds to the removal of solvent molecules, such as water, that are either physically adsorbed or coordinated to the metal center. researchgate.net Subsequent decomposition stages at higher temperatures involve the fragmentation of the ligand itself. researchgate.net

For instance, studies on metal complexes of Hpt have shown that the decomposition process can involve the breaking of the C-C bond between the pyridine and triazole rings, leading to the elimination of the pyridine ring as a volatile fragment. researchgate.net The final decomposition stage at even higher temperatures results in the complete breakdown of the complex structure, leaving behind a metal oxide or metal residue. researchgate.net The specific decomposition temperatures and weight losses at each stage provide valuable information about the thermal stability of the complexes, which is influenced by the nature of the metal ion and the coordination environment.

The table below presents a generalized decomposition pattern for metal complexes of this compound based on available research.

| Decomposition Stage | Description |

| Stage 1 | Loss of lattice or coordinated solvent molecules (e.g., H₂O). |

| Stage 2 | Fragmentation of the ligand, potentially involving the loss of the pyridine ring. |

| Stage 3 | Complete decomposition of the complex to form metal oxide or metal residue. |

Photophysical Properties and Fluorescence Quenching in Metal-Ligand Systems

The photophysical properties of this compound and its metal complexes are of significant interest, particularly their fluorescence behavior. The free ligand itself can exhibit fluorescence, and this property can be modulated upon coordination to a metal ion. researchgate.net

A noteworthy phenomenon observed in some metal-ligand systems involving this and related triazole-containing ligands is fluorescence quenching. researchgate.netnih.gov The fluorescence intensity of the ligand can be progressively quenched upon the addition of certain metal ions. researchgate.net This quenching effect is often attributed to the formation of a complex between the ligand and the metal ion, which provides a non-radiative decay pathway for the excited state. nih.gov

For example, the fluorescence of Hpt is gradually quenched in the presence of Co(II) ions, suggesting that the complexation process interferes with the radiative decay of the ligand's excited state. researchgate.net This quenching can be so effective that it has been proposed as a potential method for the detection of specific metal ions in solution. researchgate.net The mechanism of quenching is often determined to be a static process, where a non-fluorescent ground-state complex is formed between the ligand and the metal ion. nih.gov

The study of the photophysical properties also includes the investigation of the emission characteristics of the metal complexes themselves. Some complexes are luminescent at room temperature, with the emission often originating from the ligand-centered chromophore. nih.gov The quantum yields and excited-state lifetimes are key parameters that characterize the efficiency and dynamics of the emission process. acs.orgfigshare.com For instance, rhenium(I) complexes with a related pyridyl-triazole ligand were found to be weakly emissive at room temperature with short excited-state lifetimes. acs.orgfigshare.com

Catalytic Applications of 2 1h 1,2,4 Triazol 3 Yl Pyridine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a primary area of investigation for coordination complexes. The ability of 2-(1H-1,2,4-triazol-3-yl)pyridine, hereafter referred to as Htzp, to act as a bidentate anionic ligand has led to the synthesis of several transition metal complexes. researchgate.nettuiasi.ro

Research has led to the successful synthesis and characterization of a rhodium(III) complex with Htzp. researchgate.nettuiasi.ro The complex, [Rh(tzp)₃]·H₂O, is formed by reacting RhCl₃·xH₂O with Htzp in a 1:3 molar ratio in a water-ethanol solvent mixture. researchgate.net Structural investigations, including FT-IR, mass spectroscopy, and thermal analysis, indicate that Htzp acts as a bidentate anionic ligand, coordinating with the rhodium ion to form a six-coordinate octahedral complex that experiences a slight tetragonal distortion. researchgate.nettuiasi.ro

While the synthesis and structure are well-documented, specific catalytic activities for this rhodium complex have not been extensively reported. However, researchers suggest that the [Rh(tzp)₃]·H₂O complex may be valuable in catalytic processes that specifically require the presence of rhodium, highlighting its potential as a catalyst yet to be fully explored. tuiasi.ro

Table 1: Characterization Data for the Rh(III) Complex of this compound

| Property | Finding | Source(s) |

|---|---|---|

| Formula | [Rh(tzp)₃]·H₂O | researchgate.nettuiasi.ro |

| Molar Ratio (M:L) | 1:3 | researchgate.net |

| Coordination | Six-coordinate octahedral | researchgate.nettuiasi.ro |

| Ligand Function | Bidentate anionic | researchgate.nettuiasi.ro |

| Potential Use | Catalytic processes requiring Rhodium | tuiasi.ro |

Beyond rhodium, Htzp has been used to synthesize other transition metal complexes, notably with cobalt(II) and cadmium(II). researchgate.nettuiasi.ro These neutral mononuclear complexes are prepared by reacting the corresponding metal chlorides with Htzp in a 1:2 molar ratio. researchgate.net

The resulting complexes, [Co(tzp)₂]·1.5H₂O and [Cd(tzp)₂], feature a tetragonal coordination geometry where Htzp functions as a bidentate anionic ligand. researchgate.nettuiasi.ro While their catalytic applications are not the primary focus of the existing literature, their synthesis demonstrates the versatility of the Htzp ligand. chemimpex.com The studies point toward other potential applications, such as the use of the Cd(II) complex as a precursor for cadmium selenide (B1212193) (CdSe) quantum dots and the Co(II) complex in fluorescence-based detection of aqueous cobalt ions. tuiasi.ro The inherent ability of the ligand to form stable metal complexes suggests a latent potential for these derivatives in catalysis. chemimpex.com

Table 2: Characterization of Co(II) and Cd(II) Complexes of this compound

| Property | Co(II) Complex | Cd(II) Complex | Source(s) |

|---|---|---|---|

| Formula | [Co(tzp)₂]·1.5H₂O | [Cd(tzp)₂] | researchgate.nettuiasi.ro |

| Molar Ratio (M:L) | 1:2 | 1:2 | researchgate.net |

| Coordination | Tetragonal | Tetragonal | researchgate.nettuiasi.ro |

| Ligand Function | Bidentate anionic | Bidentate anionic | researchgate.nettuiasi.ro |

Specific Catalytic Transformations

The practical value of a catalyst is demonstrated through its efficacy in specific chemical reactions. For complexes of this compound, the literature is still developing in this area.

A review of the scientific literature did not identify specific studies where this compound or its metal complexes have been employed as catalysts for biaryl synthesis. This represents a potential area for future research.

The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a widely studied benchmark reaction, often used to evaluate the efficiency of new catalysts, particularly metal complexes and nanoparticles. mdpi.com This transformation is important because its product, 4-aminophenol, is a valuable intermediate in the pharmaceutical and chemical industries. The reaction is typically monitored by UV-Visible spectrophotometry, observing the disappearance of the 4-nitrophenolate (B89219) ion peak. mdpi.com

Despite the prevalence of this model reaction, a survey of available research shows no specific examples of this compound-based metal complexes being tested for the catalytic reduction of 4-nitrophenol.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. However, since specific, high-yield catalytic transformations for metal complexes of this compound have not yet been reported in the literature, detailed mechanistic studies or proposed catalytic cycles for these specific systems are not available. The general mechanism for nitrophenol reduction by other metal complexes involves the catalyst surface bringing both the nitrophenolate ion and the reducing agent (like NaBH₄) into proximity, thereby lowering the activation energy of the reaction. mdpi.com A detailed investigation would be required to determine if Htzp complexes operate similarly.

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Htzp; 3-(2-Pyridyl)-1,2,4-triazole |

| Tris(2-(1H-1,2,4-triazol-3-ato)pyridine)rhodium(III) monohydrate | [Rh(tzp)₃]·H₂O |

| Bis(2-(1H-1,2,4-triazol-3-ato)pyridine)cobalt(II) sesquihydrate | [Co(tzp)₂]·1.5H₂O |

| Bis(2-(1H-1,2,4-triazol-3-ato)pyridine)cadmium(II) | [Cd(tzp)₂] |

| 4-nitrophenol | - |

| 4-aminophenol | - |

| Rhodium(III) chloride hydrate | RhCl₃·xH₂O |

| Cobalt(II) chloride | CoCl₂ |

| Cadmium(II) chloride | CdCl₂ |

| Sodium borohydride | NaBH₄ |

Development of Robust and Recyclable Catalytic Systems

The development of robust and recyclable catalytic systems is a cornerstone of sustainable chemistry, aiming to reduce waste, minimize costs, and simplify product purification. For catalytic applications involving this compound and its metal complexes, significant research efforts are directed towards heterogenization strategies. These strategies involve the immobilization of the homogeneous catalyst onto a solid support, which facilitates easy separation of the catalyst from the reaction mixture and enables its reuse over multiple catalytic cycles.

The covalent attachment of the this compound ligand to the support, followed by coordination with a metal ion, is a common method to prevent leaching of the catalyst into the reaction medium. This is crucial for maintaining catalytic activity over numerous cycles and for ensuring the purity of the final product.

Due to the lack of available data, a detailed data table on the recyclability and performance of such catalytic systems cannot be provided at this time.

Investigations of Biological Activities and Molecular Mechanisms

Antifungal Research

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in antifungal drug design, famously present in drugs like fluconazole (B54011) and itraconazole (B105839). nih.gov These agents typically function by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway. nih.gov Consequently, the 2-(1H-1,2,4-triazol-3-yl)pyridine structure is recognized as a valuable building block for creating new antifungal compounds. chemimpex.com

Efficacy Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger, Stemphylium lycopersici, Fusarium oxysporum, Botrytis cinerea, Rhodotorula mucilaginosa)

Specific studies detailing the antifungal efficacy of the unsubstituted this compound against a wide array of fungal pathogens are not extensively documented in peer-reviewed literature. However, research on its derivatives provides insight into the potential of this chemical class.

For instance, a series of novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives were synthesized and evaluated for their antifungal activity. Many of these compounds showed greater efficacy than the standard drug fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with Minimum Inhibitory Concentration (MIC) values of ≤ 25 µg/mL. nih.gov Another study on 4-substituted-5-(2-(pyridine-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which are structurally related, identified compounds with exceptional activity against Candida tenuis, with MIC values as low as 0.9 µg/mL. ktu.edunih.gov These findings underscore the importance of the triazole-pyridine core in developing potent antifungal agents, although the activity is clearly dependent on the specific substitutions made to the core structure.

Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51) as a Target

The primary mechanism of action for most azole-based antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov The nitrogen atom in the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function. nih.gov

While direct inhibitory studies on the unsubstituted this compound are scarce, research on its derivatives confirms that they target CYP51. A docking study of highly active N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives showed a potential binding mode to Candida albicans lanosterol 14α-demethylase. nih.gov Similarly, other complex triazole derivatives have been designed and synthesized specifically to bind within the Candida albicans CYP51 access channel, demonstrating the accepted role of the triazole moiety in targeting this enzyme. nih.gov

Antibacterial Research

The this compound scaffold has also been explored as a basis for developing new antibacterial agents.

Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa)

Activity Against Mycobacterium tuberculosis

The this compound scaffold has served as a foundation for the discovery of novel antitubercular agents. A significant research effort involved the synthesis and optimization of a series of compounds containing a 3-thio-1,2,4-triazole moiety attached to a pyridine (B92270) ring. nih.gov This work led to the discovery of potent analogs with inhibitory activity against Mycobacterium tuberculosis in the low micromolar to nanomolar range. nih.gov The hit compound from this screening, 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine, showed an IC₅₀ of 5.3 μM. nih.gov Further optimization led to even more potent compounds. These derivatives were found to be specifically active against M. tuberculosis and did not show broad-spectrum antibacterial activity. nih.gov The mechanism for some nitro-containing derivatives was suggested to involve activation by an F420-dependent nitroreductase, similar to the TB drug pretomanid. nih.gov

Addressing Antimicrobial Resistance through Novel Triazole-Pyridine Hybrids

The rise of antimicrobial resistance, particularly in bacteria like methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. rsc.org The hybridization of the triazole ring with a pyridine scaffold has emerged as a strategic approach to develop new classes of antibacterial agents to combat this challenge. nih.govresearchgate.net

Researchers have designed and synthesized various novel triazole-pyridine hybrids and evaluated their efficacy against resistant bacterial strains. For instance, molecular hybrids of pyrazolo[3,4-b]pyridine and 1,2,3-triazole have been specifically designed as potential new drugs against MRSA. nih.gov Similarly, other 1,2,3-triazole-pyridine hybrids have demonstrated promising growth inhibition and antibiofilm activity against MRSA in both its planktonic (free-floating) and sessile (biofilm-embedded) forms. rsc.org In one study, certain hybrid compounds exhibited significant antibiofilm capabilities, a critical attribute as biofilms contribute heavily to persistent infections and antibiotic tolerance. rsc.orgresearchgate.net

The rationale behind this hybrid approach is that the resulting molecules can interact with a variety of proteins and enzymes within the bacteria through non-covalent bonds. nih.gov The versatility of the triazole and pyridine scaffolds allows for extensive structural modifications, leading to a broad spectrum of biological activities. nih.govresearchgate.net In silico docking studies have also been employed to investigate the potential mechanisms of these hybrids, with some research suggesting they may inhibit key enzymes in bacterial virulence pathways, such as the dehydrosqualene synthase enzyme in S. aureus, which is crucial for the biosynthesis of the virulence factor staphyloxanthin. researchgate.net

Anticancer Research

The this compound scaffold is a core component of many derivatives investigated for their potential as anticancer agents. These compounds have demonstrated efficacy across various cancer types by targeting fundamental cellular processes involved in tumor growth and proliferation.

Cytotoxic Activity Against Various Human Cancer Cell Lines (e.g., A549, MCF7, PC3, Hepatic Cancer)

Derivatives incorporating the triazole-pyridine framework have shown significant cytotoxic effects against a panel of human cancer cell lines in vitro.

Lung Cancer (A549): Several studies have reported the cytotoxic activity of triazole-pyridine and related heterocyclic derivatives against the A549 human lung adenocarcinoma cell line. nih.govbohrium.com Thiazole-based pyridine compounds, for example, exhibited potent cytotoxicity, with many showing greater efficacy (lower IC₅₀ values) than the standard chemotherapy drug cisplatin (B142131). nih.gov Other pyrazole (B372694) derivatives have also been shown to effectively inhibit the growth of A549 cells. bohrium.comnih.gov

Breast Cancer (MCF-7): The MCF-7 breast cancer cell line has been a frequent target in the evaluation of these compounds. Numerous pyrazolo[4,3-e] rsc.orgnih.govsigmaaldrich.comtriazines and other triazole-coumarin hybrids have demonstrated potent cytotoxic activity, with some compounds showing significantly lower IC₅₀ values than reference drugs like cisplatin and doxorubicin. nih.goviaea.orgjcsp.org.pk For example, certain coumarin-triazole hybrids displayed IC₅₀ values ranging from 2.66 to 10.08 μM against MCF-7 cells, which was considerably more potent than cisplatin in the same assay. nih.gov

Prostate Cancer (PC3): Pyridine derivatives substituted with triazole moieties have shown potent cytotoxic activities against the PC3 prostate cancer cell line, with some compounds active at the nanomolar level. alliedacademies.org Other related pyrazolo[4,3-e] rsc.orgnih.govsigmaaldrich.comtriazine derivatives have also demonstrated significant cytotoxicity against PC3 cells in low micromolar ranges. iaea.orgjcsp.org.pk

Hepatic Cancer (HepG2): The anti-hepatic cancer potential of these compounds is a significant area of research. nih.govacs.org A series of 1,2,3-triazolyl-pyridine hybrids were tested against the HepG2 human hepatoblastoma cell line, with several compounds demonstrating strong efficacy. nih.gov Similarly, other pyridopyrazolo-triazine and triazole derivatives have been evaluated against HepG2 cells, showing a range of inhibitory activity. nih.govnih.govajol.info

The table below summarizes the cytotoxic activity of selected triazole-pyridine and related derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ Value (µM) | Reference |

| Coumarin-Triazole Hybrids | MCF-7 (Breast) | 2.66 - 10.08 | nih.gov |

| Pyridopyrazolo-triazine | MCF-7 (Breast) | 3.89 | nih.gov |

| Pyrazolo[4,3-e] rsc.orgnih.govsigmaaldrich.comtriazine | PC-3 (Prostate) | Low micromolar range | jcsp.org.pk |

| Thiazole-Pyridine Hybrids | A549 (Lung) | Lower than Cisplatin (12.65 µg/mL) | nih.gov |

| 1,2,3-Triazolyl-Pyridine Hybrids | HepG2 (Liver) | 4.12 - 15.65 (µg/mL) | nih.gov |

| Triazole-based acetamides | HepG2 (Liver) | 16.78 (µg/mL) | nih.gov |

Inhibition of Key Kinases (e.g., Aurora B Kinase, EGFR)

A primary mechanism through which triazole-pyridine derivatives exert their anticancer effects is by inhibiting key protein kinases that are often overexpressed or dysregulated in cancer.

Aurora B Kinase: Aurora B kinase is a critical regulator of cell division, and its overexpression is linked to the development of various cancers, including hepatocellular carcinoma (HCC). nih.govacs.org Novel 1,2,3-triazole-pyridine hybrids have been specifically designed and synthesized as inhibitors of Aurora B kinase. nih.govacs.org These compounds have shown efficacy against liver cancer cell lines, and their inhibitory action on Aurora B kinase is believed to disrupt tumorigenesis by promoting apoptosis and halting proliferation. nih.gov Barasertib, a pyrazoloquinazoline derivative, is a known potent Aurora B inhibitor, providing a benchmark for the activity of these novel compounds. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation. Its mutation or overexpression is a hallmark of several cancers, particularly non-small cell lung cancer. sigmaaldrich.comnih.govnih.gov A new class of 2-amino-4-(1,2,4-triazol)pyridine derivatives has been developed as potent EGFR inhibitors. sigmaaldrich.comnih.gov Certain compounds within this class have demonstrated significant inhibitory activity against mutated forms of EGFR, such as EGFRL858R/T790M, which confers resistance to some existing tyrosine kinase inhibitors (TKIs). sigmaaldrich.comnih.gov This suggests their potential to overcome TKI-resistance in cancer therapy. sigmaaldrich.comnih.gov

Molecular Docking Studies in Anticancer Drug Discovery

Molecular docking is a computational technique widely used in the rational design of novel triazole-pyridine anticancer agents. acs.orgopenreadings.eu This in silico method predicts the preferred orientation and binding affinity of a compound when it interacts with the active site of a target protein, such as a kinase. nih.govnih.gov

For derivatives targeting Aurora B kinase, docking studies have been used to investigate the binding interactions between the triazolyl-pyridine hybrids and the kinase's active site. nih.govacs.org These studies help to elucidate how the compounds bind through various noncovalent interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues. nih.gov The binding energy calculated from these simulations provides a theoretical estimation of the compound's inhibitory potential, guiding the selection of the most promising candidates for synthesis and biological testing. nih.govacs.org

Similarly, for EGFR inhibitors, molecular docking and molecular dynamics simulations have been crucial in revealing the binding model of the most active 2-amino-4-(1,2,4-triazol)pyridine derivatives within the EGFR domain. sigmaaldrich.comnih.govrjlbpcs.com These computational insights are invaluable for understanding how the compounds achieve their potency and for designing new derivatives with improved binding affinity and specificity. openreadings.eurjlbpcs.com

SAR Studies for Anticancer Potential

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the anticancer potential of the triazole-pyridine scaffold. These studies systematically modify the chemical structure of a lead compound to understand how different functional groups and structural arrangements influence its biological activity.

For the 1,2,3-triazolyl-pyridine hybrids targeting Aurora B kinase, SAR studies have revealed key insights. The nature and position of substituents on both the triazole and pyridine rings significantly impact the cytotoxic activity against hepatic cancer cells. nih.govacs.org For example, the synthesis of a series of derivatives with various aldehydes demonstrated how different aromatic and heterocyclic substitutions alter the inhibitory potency, providing a roadmap for designing more effective compounds. nih.gov

In the context of EGFR inhibitors, SAR studies have focused on the 2-amino-4-(1,2,4-triazol)pyridine core. sigmaaldrich.comnih.gov By synthesizing a range of derivatives with different substitutions, researchers have identified compounds with potent activity against drug-resistant EGFR mutants. These studies provide a clear understanding of the structural requirements for effective inhibition. sigmaaldrich.comnih.gov

Furthermore, SAR is also critical in the realm of antimicrobial research. For antitubercular 1,2,4-triazolyl pyridines, a crucial SAR finding was that replacing the nitro group with other functionalities could bypass the F420-Ddn activation mechanism. nih.gov This demonstrated that the core scaffold could be modified to create compounds effective against resistant strains, highlighting the power of SAR in overcoming specific drug resistance pathways. nih.govpasteur.fr

Neurotropic Activity Studies

While specific neurotropic studies on this compound are not extensively documented in publicly available literature, research on structurally related pyridine-triazole hybrids provides significant insights into the potential neurological effects of this class of compounds. The 1,2,4-triazole nucleus is a well-established pharmacophore associated with a range of pharmacological actions, including anticonvulsant and other neurotropic activities. chemmethod.com Similarly, pyridine derivatives are recognized for their diverse bioactive properties, including effects on the central nervous system. orientjchem.org

Investigations into new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have demonstrated notable anticonvulsant and psychotropic properties. nih.gov In these studies, various hybrid compounds were synthesized and evaluated for their ability to counteract pentylenetetrazole (PTZ)-induced convulsions, a common screening model for antiepileptic drugs. The results indicated that several of these compounds exhibited significant anti-PTZ activity, in some cases superior to the reference drug ethosuximide. nih.gov

Further research on hybrids incorporating both 1,2,3- and 1,2,4-triazole rings has also revealed promising neurotropic effects. nih.gov These studies have shown that certain derivatives can exhibit pronounced anxiolytic and antidepressant-like effects in animal models. researchgate.netnih.gov For instance, in the "open field" and "elevated plus maze" tests, which are used to assess anxiety, some of the tested compounds demonstrated significant anxiolytic activity, comparable or even superior to the reference drug diazepam. nih.gov The structure-activity relationship analyses from these studies suggest that the specific nature of the bicyclic pyridine system and the substituents on the triazole ring are crucial for the observed neurotropic activity. nih.gov

Table 1: Neurotropic Activity of Selected Pyridine-Triazole Hybrid Compounds

| Compound Type | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Bicyclic pyridine-1,2,3-triazole hybrids | Pentylenetetrazole (PTZ)-induced convulsions | Anticonvulsant activity ranging from 20% to 80% antagonism. nih.gov | nih.gov |

| Bicyclic pyridine-1,2,3-triazole hybrids | "Open field" and "elevated plus maze" | Anxiolytic (anti-anxiety) activity. nih.gov | nih.gov |

| Bicyclic pyridine-1,2,4-triazole hybrids | Thiosemicarbazide (B42300) (TSC)-induced convulsions | Increased latency of seizures. researchgate.netnih.gov | researchgate.netnih.gov |

| Bicyclic pyridine-1,2,4-triazole hybrids | "Forced swim" method | Antidepressant effect. researchgate.netnih.gov | researchgate.netnih.gov |

These findings collectively suggest that the this compound scaffold is a promising starting point for the development of novel neurotropic agents.

Plant Growth Regulatory Activity

The 1,2,4-triazole ring system is well-known for its significant impact on plant growth and development. researchgate.net Many commercially important fungicides, such as paclobutrazol (B33190) and uniconazole, are triazole derivatives that also exhibit plant growth regulatory properties. mdpi.com The primary mechanism through which triazoles exert this effect is by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation and other developmental processes. researchgate.net Specifically, triazoles block the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the gibberellin biosynthetic pathway. researchgate.net